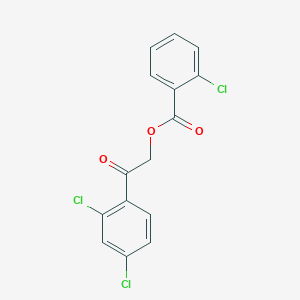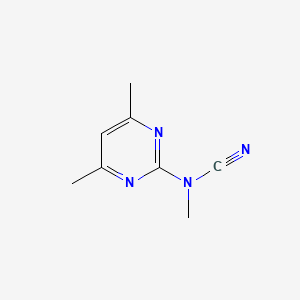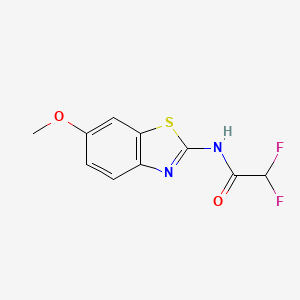![molecular formula C17H16ClNO3S B5865391 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as CBDA, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood. However, it has been suggested that this compound may interact with the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite. This compound may also interact with other receptors in the body, such as the 5-HT1A receptor, which is involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been found to have anti-oxidant effects by reducing oxidative stress in cells. In addition, this compound has been found to have anti-cancer effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One direction is to investigate its potential use in treating neurological disorders such as epilepsy and multiple sclerosis. Another direction is to investigate its potential use in treating skin disorders such as psoriasis and acne. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors in the body. Finally, research is needed to develop new methods for synthesizing this compound and to improve its solubility in water.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential therapeutic applications. Its synthesis method has been investigated, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and it has potential in treating neurological and skin disorders. Further research is needed to fully understand the mechanism of action of this compound and to develop new methods for synthesizing and administering it.
合成法
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been achieved using several methods. One method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-ylacetic acid to form this compound. Another method involves the reaction of 4-chlorobenzyl chloride with sodium thioacetate to form 4-chlorobenzyl thioacetate, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-ylacetic acid to form this compound.
科学的研究の応用
2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been investigated for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis. In addition, this compound has been found to have potential in treating skin disorders such as psoriasis and acne.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-13-3-1-12(2-4-13)10-23-11-17(20)19-14-5-6-15-16(9-14)22-8-7-21-15/h1-6,9H,7-8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMBOVSZBHUXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)


![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)